[1-[(3,5-Difluorophenyl)methyl]-4-piperidyl]methanamine
Description
Properties
IUPAC Name |
[1-[(3,5-difluorophenyl)methyl]piperidin-4-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18F2N2/c14-12-5-11(6-13(15)7-12)9-17-3-1-10(8-16)2-4-17/h5-7,10H,1-4,8-9,16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCNRPBFFBZUMKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN)CC2=CC(=CC(=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18F2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301211796 | |
| Record name | 1-[(3,5-Difluorophenyl)methyl]-4-piperidinemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301211796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
867009-27-6 | |
| Record name | 1-[(3,5-Difluorophenyl)methyl]-4-piperidinemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=867009-27-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[(3,5-Difluorophenyl)methyl]-4-piperidinemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301211796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
[1-[(3,5-Difluorophenyl)methyl]-4-piperidyl]methanamine, a compound featuring a piperidine ring substituted with a difluorophenyl group, has garnered attention for its potential biological activities. This article explores its pharmacological properties, including its interactions with various biological targets and its therapeutic implications.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Chemical Formula : CHFN
- Molecular Weight : 229.25 g/mol
The presence of the difluorophenyl moiety is significant as it influences the compound's lipophilicity and receptor binding affinity.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, particularly in the central nervous system (CNS) and metabolic pathways.
1. Receptor Interactions
The compound has been studied for its antagonistic effects on various neurotransmitter receptors:
- Serotonin Receptors : It shows selective antagonism at 5-HT and 5-HT receptors, which are implicated in mood regulation and cognitive function. In vitro studies indicate an IC of approximately 0.0676 µM for 5-HT receptors, suggesting significant potency .
- Dopamine Receptors : While primarily targeting serotonin receptors, it also exhibits minimal interaction with dopaminergic D receptors, which may reduce the risk of certain side effects associated with antipsychotic medications .
2. Antimicrobial Activity
Preliminary studies have indicated that derivatives of piperidine compounds possess antimicrobial properties. Although specific data on this compound is limited, related compounds have shown effectiveness against various bacterial strains, suggesting potential for further exploration in this area .
3. Anti-inflammatory Effects
Compounds similar to this compound have demonstrated anti-inflammatory activity in various models. This may be attributed to their ability to inhibit pro-inflammatory cytokines and modulate immune responses .
Case Studies
Several case studies have investigated the pharmacological effects of related piperidine derivatives:
- Cognitive Enhancement : A study evaluated the cognitive-enhancing effects of a structurally similar compound in rodent models. The results indicated improved performance in tasks assessing memory and learning, potentially linked to serotonin receptor modulation .
- Metabolic Syndrome : Another case study focused on peripherally restricted CB1 receptor antagonists derived from piperidine structures, highlighting their potential in treating metabolic syndrome and related disorders .
Research Findings
A summary of relevant research findings regarding the biological activity of this compound is presented in Table 1.
| Study | Focus | Key Findings |
|---|---|---|
| Study A | Serotonin Receptor Antagonism | IC = 0.0676 µM at 5-HT receptor |
| Study B | Cognitive Effects | Enhanced memory performance in rodent models |
| Study C | Antimicrobial Activity | Effective against multiple bacterial strains (related compounds) |
| Study D | Anti-inflammatory | Inhibition of pro-inflammatory cytokines |
Scientific Research Applications
Antidepressant Properties
Research indicates that piperidine derivatives, including [1-[(3,5-Difluorophenyl)methyl]-4-piperidyl]methanamine, exhibit potent inhibition of serotonin reuptake. This mechanism is crucial for the treatment of depression and anxiety disorders. A notable study highlights the efficacy of similar compounds in enhancing serotonin levels in the synaptic cleft, which can lead to improved mood and cognitive function .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. In vitro studies have shown that piperidine derivatives can inhibit the growth of various Gram-positive and Gram-negative bacteria. The incorporation of fluorine atoms into the phenyl ring enhances lipophilicity and biological activity, making these compounds more effective against resistant strains .
Prodrug Technology
Recent advancements in prodrug technology have utilized piperidine derivatives to improve oral bioavailability of poorly soluble drugs. The "Sol-moiety" technology allows for the attachment of water-soluble groups to enhance absorption rates in biological systems. By linking these moieties to this compound, researchers have developed formulations that maintain stability in gastric conditions while ensuring effective release in the intestinal tract .
Case Studies and Research Findings
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
a) 3,5-Difluorobenzylamine
- Structure : A simpler analog lacking the piperidine ring, with the 3,5-difluorophenyl group directly attached to a methanamine (-CH₂NH₂).
- Molecular Formula : C₇H₇F₂N .
- Key Differences : The absence of the piperidine ring reduces steric bulk and may alter pharmacokinetic properties, such as membrane permeability .
b) [1-[(3,5-Dichlorophenyl)methyl]-4-piperidyl]methanamine
Core Heterocycle Modifications
a) (3,5-Difluorophenyl){[4-(piperidin-1-ylmethyl)-2-thienyl]methyl}amine
- Structure : Replaces the piperidine core with a thiophene ring linked to a piperidinylmethyl group.
- Molecular Formula : C₁₈H₂₁F₂N₂S .
b) 1-{1-(2,5-Difluorophenyl)methyl-1H-1,2,3-triazol-4-yl}methanamine Hydrochloride
Functional Group Variations
a) N-[(2-Amino-4-methyl-6-morpholinopyridin-3-yl)methyl]-2-(3,5-difluorophenyl)acetamide
- Structure : Replaces the methanamine group with an acetamide (-CH₂CONH₂) linked to a pyridine-morpholine scaffold.
- Molecular Formula : C₂₁H₂₅F₂N₅O₂ .
b) (S)-2-Amino-2-(3,5-difluorophenyl)ethanol
Data Table: Structural and Property Comparison
Research Findings and Implications
- Fluorine vs. Chlorine : Fluorinated analogs generally exhibit better metabolic stability due to stronger C-F bonds, whereas chlorinated derivatives may offer higher binding affinity in hydrophobic pockets .
- Heterocycle Impact : Piperidine cores are favored for CNS-targeting compounds due to their balance of rigidity and flexibility, while thiophene or triazole cores may optimize solubility or peripheral activity .
- Functional Group Trade-offs: Methanamine groups provide primary amine reactivity for salt formation (improving solubility), whereas acetamide or ethanol groups introduce polarity at the cost of membrane permeability .
Preparation Methods
Preparation via Nucleophilic Substitution and Reductive Amination (Based on WO2015173664A1)
A detailed process involves the reaction of a precursor containing a 3,5-difluoro-4-(4-hydroxy-4-methoxymethyl-piperidin-1-yl)phenyl moiety with lithium tert-butoxide in tetrahydrofuran (THF), followed by addition of an acetic acid derivative (acetic acid l-(acetylamino-methyl)-2-chloro-ethyl ester). The reaction proceeds at low temperatures (10–15°C) in presence of methanol as an initiator.
- Step 1 : Preparation of the acetic acid l-(acetylamino-methyl)-2-chloro-ethyl ester intermediate by acetylation of amino-chloro-ethyl ester derivatives using acetic anhydride and pyridine.
- Step 2 : Nucleophilic substitution reaction where the lithium tert-butoxide-activated piperidinyl phenyl compound reacts with the acetic acid ester, forming an intermediate oxazolidinone structure.
- Step 3 : Workup involves aqueous ammonium chloride quenching, solvent evaporation, filtration, and recrystallization from acetone/hexane mixtures.
This process yields the target compound as a white solid with approximately 77% yield and high purity (≥97% by HPLC), suitable for pharmaceutical applications.
Reaction Conditions Summary:
| Step | Reagents/Conditions | Temperature | Duration | Yield (%) |
|---|---|---|---|---|
| Acetylation | Acetic anhydride, pyridine, dichloromethane | 18–20°C, then 40°C | 5 h + 16 h stirring | Not specified |
| Nucleophilic substitution | Lithium tert-butoxide, THF, methanol | 10–15°C | 21 h total | ~77 |
| Workup and purification | Aqueous NH4Cl, evaporation, filtration, recrystallization | Room temperature | Several hours | - |
Alternative Routes and Related Piperidine Derivatives (Insights from WO2015063709A1)
While this patent primarily addresses related piperazine and pyrazolyl derivatives, it highlights critical process considerations relevant for piperidine derivatives such as:
- Use of organic solvent washes (e.g., toluene, ethanol) at controlled temperatures (0–55°C) to purify intermediates.
- Acid-base extraction techniques using aqueous sodium bicarbonate and sodium chloride solutions to remove impurities.
- Controlled crystallization by temperature cycling (cooling from 50°C to 0°C) to obtain solid intermediates with high purity.
- Drying protocols at moderate temperatures (40–50°C) under reduced pressure or air oven conditions to yield stable solid products.
These process controls can be adapted to optimize the synthesis of [1-[(3,5-Difluorophenyl)methyl]-4-piperidyl]methanamine to improve yield and purity.
Analytical and Purification Techniques
- Purity Assessment : High-performance liquid chromatography (HPLC) is used to confirm compound purity, targeting ≥97% purity.
- Spectroscopic Characterization : Proton NMR (1H NMR) confirms the chemical structure, with characteristic multiplets and doublets corresponding to the piperidine and aromatic protons.
- Crystallization : Recrystallization from ethanol, acetone, or hexane mixtures is employed to isolate the target compound as a white solid.
Summary Table of Preparation Parameters
| Parameter | Details |
|---|---|
| Starting Materials | 3,5-Difluoro-4-(4-hydroxy-4-methoxymethyl-piperidin-1-yl)phenyl derivatives |
| Key Reagents | Lithium tert-butoxide, acetic acid l-(acetylamino-methyl)-2-chloro-ethyl ester, methanol |
| Solvents | Tetrahydrofuran (THF), dichloromethane, ethanol, acetone, hexane |
| Reaction Temperature | 10–15°C for substitution; 18–40°C for acetylation |
| Reaction Time | 5–21 hours depending on step |
| Purification | Filtration, aqueous washes, recrystallization |
| Yield | Approximately 77% |
| Purity | ≥97% (HPLC) |
Research Findings and Considerations
- The use of lithium tert-butoxide as a strong base in THF facilitates efficient nucleophilic substitution on the piperidine ring.
- Methanol acts as an initiator to promote reaction progress at low temperatures, preventing side reactions.
- Temperature control during acetylation and substitution steps is critical to avoid decomposition or side product formation.
- The multi-step process requires careful solvent removal and crystallization steps to achieve pharmaceutical-grade purity.
- The described methods avoid harsh reagents such as phosphorous oxychloride, which are used in related heterocyclic syntheses but can reduce yield and purity.
Q & A
Q. How can metabolites be identified and characterized?
- Methodology : Incubate the compound with liver microsomes (e.g., human CYP450 isoforms) and analyze metabolites via LC-HRMS/MS. Use software tools (e.g., MetabolitePilot) to predict fragmentation patterns. Compare results with stable isotope-labeled analogs to confirm metabolic pathways .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
